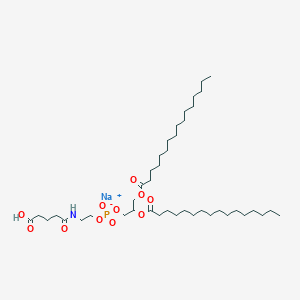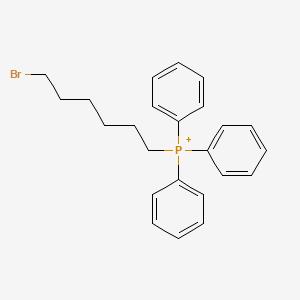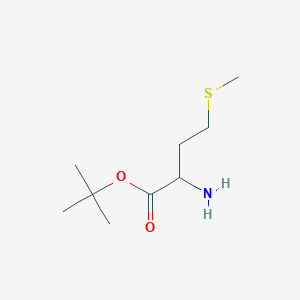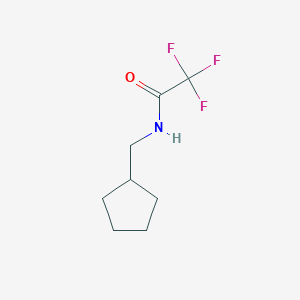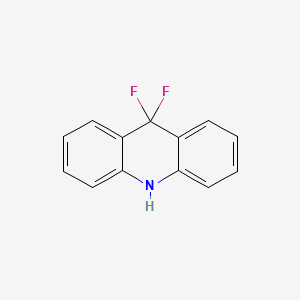
Benzenecarbothioamide, N,N,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N,N,4-trimethyl- is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.28 g/mol It is a derivative of benzenecarbothioamide, characterized by the presence of three methyl groups attached to the nitrogen and the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,N,4-trimethyl- typically involves the reaction of N-aryl or N-alkylamide with aldehyde and elemental sulfur in water. This reaction is mediated by mixed bases and does not require the addition of external oxidants . The reaction conditions are mild, and the process avoids the use of large excesses of amides.
Industrial Production Methods
While specific industrial production methods for Benzenecarbothioamide, N,N,4-trimethyl- are not extensively documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. The use of water as a solvent and the avoidance of external oxidants make the process environmentally friendly and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N,N,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenecarbothioamide, N,N,4-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N,N,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbothioamide: The parent compound without the trimethyl substitutions.
N,N-Dimethylbenzenecarbothioamide: A derivative with two methyl groups on the nitrogen.
N-Methylbenzenecarbothioamide: A derivative with one methyl group on the nitrogen.
Uniqueness
Benzenecarbothioamide, N,N,4-trimethyl- is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The trimethyl substitution can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.
Propriétés
Numéro CAS |
15563-47-0 |
|---|---|
Formule moléculaire |
C10H13NS |
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
N,N,4-trimethylbenzenecarbothioamide |
InChI |
InChI=1S/C10H13NS/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3 |
Clé InChI |
WZADGDPHGLPABW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Piperidinepropanoic acid, 1-[(2,3-dihydro-1H-inden-4-yl)carbonyl]-](/img/structure/B12091223.png)

![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)



![[2-Fluoro-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid](/img/structure/B12091259.png)

![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
